4-Methoxy-6-nitro-2-phenyl-1H-indole
Description
Properties
IUPAC Name |
4-methoxy-6-nitro-2-phenyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-20-15-8-11(17(18)19)7-14-12(15)9-13(16-14)10-5-3-2-4-6-10/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZBPXIKNOXZPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=C(N2)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Methoxy-6-nitro-2-phenyl-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . The introduction of the methoxy and nitro groups can be achieved through subsequent substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
4-Methoxy-6-nitro-2-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst. Common reagents and conditions for these reactions include acids, bases, and catalysts like palladium. Major products formed from these reactions include amino derivatives and substituted indoles.
Scientific Research Applications
4-Methoxy-6-nitro-2-phenyl-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-nitro-2-phenyl-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole core can bind to various receptors and enzymes, modulating their activity and leading to biological effects . The exact pathways and targets are still under investigation, but its structural features suggest potential interactions with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Positioning and Functional Group Effects
4-Methoxy-7-nitro-1H-indole (CAS 175913-27-6)
- Structure : Differs from the target compound in the position of the nitro group (7 vs. 6) and lacks the 2-phenyl substituent.
- This positional variation may influence reactivity in electrophilic substitution reactions or binding affinity in biological systems .
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide
- Structure : Features a 5-fluoro substituent and a 2-carboxamide group linked to a benzoylphenyl moiety.
- Comparison: The carboxamide group introduces hydrogen-bonding capability, contrasting with the nitro group’s electron-withdrawing nature.
- Spectral Data : Key $ ^1H $-NMR signals include δ 12.33 (NHCO) and 9.25 (H-1 indole), distinct from the target compound’s expected aromatic proton shifts .
Substituent-Driven Physicochemical Properties
4-Methoxy-3-(4-methoxybenzyl)-1H-indole (3y)
- Structure : Contains a 4-methoxybenzyl group at position 3 and a methoxy group at position 3.
- Impact : The benzyl group increases lipophilicity (Log P ~3.59 estimated), similar to the phenyl group in the target compound. However, the absence of a nitro group reduces polarity, enhancing membrane permeability .
- Spectral Data : $ ^13C $-NMR signals at δ 157.6 (methoxy) and 138.1 (aromatic carbons) highlight electronic effects comparable to the target compound’s methoxy and nitro substituents .
Ethyl 5-methoxyindole-2-carboxylate
Physicochemical and Spectral Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
